Cas no 2143-88-6 (4-Methyl-4'-nitro-1,1'-biphenyl)

4-Methyl-4'-nitro-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-4'-nitro-1,1'-biphenyl
- 1,1'-Biphenyl,4-methyl-4'-nitro-
- 1-methyl-4-(4-nitrophenyl)benzene
- 4-Methyl-4'-Nitrobiphenyl
- 4-nitro-4'-methyl-1,1'-biphenyl
- 4-nitro-4'-methyl-2,2'-biphenyl
- 4-Nitro-4'-methylbiphenyl
- BS-25431
- 1-(4-Methylphenyl)-4-nitrobenzene
- MFCD00452735
- SCHEMBL628918
- 4-methyl-4'-nitro[1,1'-biphenyl]
- AKOS015999216
- DTXSID00431057
- E89460
- 1,1'-Biphenyl, 4-methyl-4'-nitro-
- A879094
- 2143-88-6
- XAIDWOFGGNDTPE-UHFFFAOYSA-N
-
- MDL: MFCD00452735
- インチ: InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3
- InChIKey: XAIDWOFGGNDTPE-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
計算された属性
- 精确分子量: 213.07900
- 同位素质量: 213.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- PSA: 45.82000
- LogP: 4.09340
4-Methyl-4'-nitro-1,1'-biphenyl Security Information
4-Methyl-4'-nitro-1,1'-biphenyl 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Methyl-4'-nitro-1,1'-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB310664-1 g |
1-(4-Methylphenyl)-4-nitrobenzene; 95% |
2143-88-6 | 1g |
€246.00 | 2023-04-26 | ||
Fluorochem | 210834-5g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 5g |
£600.00 | 2022-03-01 | |
Alichem | A019109679-5g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 5g |
$483.36 | 2023-09-02 | |
Fluorochem | 210834-1g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 1g |
£150.00 | 2022-03-01 | |
abcr | AB310664-10g |
1-(4-Methylphenyl)-4-nitrobenzene, 95%; . |
2143-88-6 | 95% | 10g |
€1046.90 | 2025-02-17 | |
A2B Chem LLC | AD60784-250mg |
1-(4-Methylphenyl)-4-nitrobenzene |
2143-88-6 | 95% | 250mg |
$101.00 | 2024-01-01 | |
A2B Chem LLC | AD60784-500mg |
1-(4-Methylphenyl)-4-nitrobenzene |
2143-88-6 | 95% | 500mg |
$130.00 | 2024-01-01 | |
abcr | AB310664-25g |
1-(4-Methylphenyl)-4-nitrobenzene, 95%; . |
2143-88-6 | 95% | 25g |
€2002.70 | 2025-02-17 | |
TRC | M343090-50mg |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M343090-100mg |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 100mg |
$ 65.00 | 2022-06-03 |
4-Methyl-4'-nitro-1,1'-biphenyl 関連文献
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1. 596. Homolytic aromatic substitution. Part XXIV. The p-methylphenylation of nitrobenzene and chlorobenzeneJ. K. Hambling,D. H. Hey,S. Orman,Gareth H. Williams J. Chem. Soc. 1961 3108
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Mingzhong Cai,Guomin Zheng,Guodong Ding Green Chem. 2009 11 1687
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3. The mass spectra of nitrophenyl(phenyl)methanes: the formation of an M–17 ion from the meta- and para-isomersG. E. Robinson,C. B. Thomas,J. M. Vernon J. Chem. Soc. B 1971 1273
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James Morrison,Hans Osthoff,Peter Wan Photochem. Photobiol. Sci. 2002 1 384
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5. 883. A novel intramolecular nucleophilic displacementD. H. Hey,J. A. Leonard,C. W. Rees J. Chem. Soc. 1962 4579
4-Methyl-4'-nitro-1,1'-biphenylに関する追加情報
Professional Introduction to 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6)
4-Methyl-4'-nitro-1,1'-biphenyl, identified by the Chemical Abstracts Service registry number 2143-88-6, is a biphenyl derivative featuring a nitro substituent at the para position relative to a methyl group on the second benzene ring. This compound has garnered attention in the chemical and pharmaceutical sciences due to its unique structural properties and potential applications in material science and medicinal chemistry. The biphenyl core, a aromatic system consisting of two connected benzene rings, serves as a versatile scaffold for synthesizing various functionalized molecules. The presence of both a methyl group and a nitro group introduces distinct electronic and steric effects, making 4-Methyl-4'-nitro-1,1'-biphenyl a compound of interest for researchers exploring structure-activity relationships.
The nitro group, characterized by its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic system. This can modulate the reactivity of the molecule in various chemical transformations, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. Additionally, the methyl group at the ortho position relative to the nitro group introduces steric hindrance, which can affect the orientation of adjacent functional groups or binding interactions with biological targets.
In recent years, there has been growing interest in biphenyl derivatives for their applications in pharmaceuticals and advanced materials. The structural motif of 4-Methyl-4'-nitro-1,1'-biphenyl has been explored in the development of liquid crystals, organic semiconductors, and as intermediates in the synthesis of more complex molecules. The nitro-substituted biphenyls exhibit interesting optical and electronic properties, making them valuable candidates for optoelectronic devices.
From a medicinal chemistry perspective, 4-Methyl-4'-nitro-1,1'-biphenyl has been investigated as a potential precursor or analog in drug discovery programs. The nitro group can be reduced to an amine, providing a pathway to synthesize biologically active amines. Furthermore, the biphenyl scaffold is found in several known pharmaceuticals due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. Researchers have leveraged these properties to design molecules with improved pharmacokinetic profiles and target specificity.
The synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl typically involves nitration of 4-methyldiphenyl or selective functionalization strategies that introduce the nitro group at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic nitration techniques have been employed to achieve regioselective nitration while minimizing side reactions.
The electronic properties of 4-Methyl-4'-nitro-1,1'-biphenyl make it an attractive candidate for applications in organic electronics. The compound can be used as a building block for designing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of energy levels and charge transport properties.
In conclusion, 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6) is a multifaceted compound with significant potential in both pharmaceutical research and material science applications. Its unique structural features offer opportunities for designing novel materials with tailored electronic properties and biologically active molecules with enhanced efficacy and selectivity.
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